molecular formula C26H22N2O6 B1226556 4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid

4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid

Cat. No. B1226556
M. Wt: 458.5 g/mol
InChI Key: ORXDHFRLJLDTBE-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-[2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Mechanism of Bond Cleavage in Model Compounds

Research into the mechanism of bond cleavage during the acidolysis of lignin model compounds reveals insights into the chemical behavior of complex organic molecules, which can be pertinent to understanding the reactivity and potential applications of the specified compound in pharmaceutical or material science fields. For instance, Yokoyama (2015) investigated the acidolysis mechanisms of lignin model compounds, highlighting the significance of specific functional groups in chemical reactions (Yokoyama, 2015).

Advanced Oxidation Processes

The study of advanced oxidation processes (AOPs) for the degradation of environmental pollutants, as reviewed by Qutob et al. (2022), can provide insights into how similar complex organic compounds might be broken down in environmental settings or used in the detoxification of pollutants (Qutob et al., 2022).

Antimicrobial Compounds from Cyanobacteria

The exploration of cyanobacterial compounds for antimicrobial applications, as reviewed by Swain, Paidesetty, and Padhy (2017), suggests that structurally complex molecules may have significant potential in developing new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).

Sorption of Herbicides

Research into the sorption of herbicides to soil and organic matter, such as the work by Werner, Garratt, and Pigott (2012), might provide a foundational understanding of how similar compounds interact with natural materials, influencing environmental fate or potential use in agriculture (Werner, Garratt, & Pigott, 2012).

properties

Product Name

4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid

Molecular Formula

C26H22N2O6

Molecular Weight

458.5 g/mol

IUPAC Name

4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C26H22N2O6/c1-32-22-10-8-21(9-11-22)28-25(29)20(15-27)13-18-5-12-23(24(14-18)33-2)34-16-17-3-6-19(7-4-17)26(30)31/h3-14H,16H2,1-2H3,(H,28,29)(H,30,31)/b20-13-

InChI Key

ORXDHFRLJLDTBE-MOSHPQCFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OC)/C#N

SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OC)C#N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OC)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid
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4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid
Reactant of Route 3
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4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid
Reactant of Route 4
4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid
Reactant of Route 5
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4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid

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